molecular formula C29H50O2 B1143406 Alpha-Tocopherol CAS No. 1406-18-4

Alpha-Tocopherol

Cat. No.: B1143406
CAS No.: 1406-18-4
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UQIPPQJZSA-N
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Description

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. These compounds are known for their distinctive antioxidant activities, which help protect cells from the damaging effects of free radicals. The most biologically active form of this compound is this compound, which is recognized to meet human nutritional requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-UQIPPQJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reactants

The Friedel-Crafts alkylation remains the cornerstone of alpha-tocopherol synthesis. This method involves condensing 2,3,5-trimethylhydroquinone (TMHQ) with phytol or its derivatives (e.g., phytol halides or sulfonates) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl2). The reaction proceeds via electrophilic aromatic substitution, where the phytol’s hydroxyl, halogen, or sulfonate group acts as a leaving site, enabling coupling with TMHQ’s aromatic ring.

Solvent Systems and Their Impact on Byproduct Formation

Early industrial processes employed ethyl acetate as a solvent due to its ability to dissolve both reactants and moderate reaction exothermicity. However, ethyl acetate’s susceptibility to hydrolysis under basic or acidic conditions led to transesterification, producing alpha-tocopheryl acetate—a byproduct with nearly identical physicochemical properties to this compound, complicating purification. For instance, post-reaction washing steps resulted in 15–20% yield loss due to solvent transfer into aqueous phases and incomplete recovery.

Alternative solvents like toluene, hexane, and methylene chloride were subsequently adopted to mitigate these issues. Toluene, in particular, demonstrated superior stability under Friedel-Crafts conditions, reducing alpha-tocopheryl acetate formation to <2% and improving overall yield to 85–90%.

Table 1: Comparison of Solvent Systems in Friedel-Crafts Synthesis

SolventHydrolysis RiskByproduct FormationYield (%)Purification Feasibility
Ethyl AcetateHigh10–15%70–75Low
TolueneLow<2%85–90High
Methylene ChlorideModerate5–8%80–85Moderate

Catalytic Innovations and Reaction Optimization

Recent advancements focus on enhancing catalytic efficiency. Zinc chloride remains predominant, but ionic liquids and solid acid catalysts (e.g., zeolites) are being explored for recyclability and reduced environmental impact. For example, a 2025 study reported a zeolite-based catalyst achieving 88% yield with negligible byproducts, though industrial adoption remains limited due to cost.

Industrial-Scale Production and Purification Techniques

Large-Scale Reactor Design and Process Control

Industrial reactors employ continuous-flow systems to manage exothermic reactions and ensure consistent mixing. Temperature control at 80–100°C and anhydrous conditions are critical to preventing solvent decomposition. Post-reaction mixtures undergo neutralization with sodium bicarbonate, followed by phase separation to isolate the organic layer containing crude this compound.

Purification Strategies: From Distillation to Chromatography

Crude this compound is purified via molecular distillation under high vacuum (0.001–0.01 mbar) at 180–220°C, achieving 95–98% purity. Silica gel column chromatography is reserved for pharmaceutical-grade material, utilizing hexane-ethyl acetate gradients to remove trace impurities. High-performance liquid chromatography (HPLC) is employed for analytical validation but is cost-prohibitive for bulk production.

Table 2: Purification Methods and Their Efficacy

MethodPurity (%)Throughput (kg/hr)Cost (USD/kg)
Molecular Distillation95–9850–100120–150
Silica Chromatography>995–10300–400
HPLC>99.50.1–0.51,200–1,500

Modern Advances and Alternative Synthetic Routes

Synthesis of this compound Analogs: Insights from 6-HMTC

The preparation of 6-hydroxymethyl-alpha-tocopherol (6-HMTC), a non-antioxidant analog, highlights strategies for modifying the chromanol ring without disrupting binding to transport proteins like TTP. This synthetic route involves replacing the phenolic hydroxyl group with a hydroxymethyl moiety via Mitsunobu reactions, preserving nanomolar affinity for TTP while eliminating radical-trapping activity.

Analytical Methods for Quality Assurance

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural verification. Pharmacopeial standards require <0.1% alpha-tocopheryl acetate, validated via reverse-phase HPLC with UV detection at 294 nm.

Applications and Purity Requirements Across Industries

Pharmaceutical formulations demand >99% purity to meet USP-NF specifications, while food-grade this compound permits 90–95% purity with allowable tocopherol esters. Cosmetic applications prioritize oxidative stability, often requiring synergistic antioxidants like ascorbyl palmitate .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .

Scientific Research Applications

Agricultural Applications

Enhancement of Plant Growth and Stress Tolerance

Alpha-tocopherol plays a significant role in plant physiology by enhancing growth and stress tolerance. Research indicates that the application of this compound can improve the physiological and biochemical responses of plants under stress conditions such as drought, salinity, and light exposure. For instance:

  • Wheat : Fertigation with this compound improved water stress tolerance and seed yield in wheat plants by enhancing photosynthesis and chlorophyll content .
  • Sunflower : Increased leaf chlorophyll content and photosynthetic activity were observed following this compound application, which was linked to reduced abscisic acid levels .

Table 1 summarizes key findings from studies on this compound's effects on various crops:

CropApplication MethodKey Findings
WheatFertigationImproved water stress tolerance; increased yield
SunflowerFoliar applicationEnhanced photosynthesis; increased chlorophyll content
MaizeSoil applicationHigher carbohydrate accumulation under water stress

Health Applications

Cancer Prevention

This compound has been extensively studied for its potential role in cancer prevention. The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provided significant insights:

  • Prostate Cancer : The study found that this compound supplementation reduced the incidence of prostate cancer by 34% among male smokers over an eight-year period . This suggests a protective effect against certain types of cancer.
  • Mortality Rates : Long-term follow-up indicated that higher serum levels of this compound were associated with lower overall mortality rates from various causes, including cardiovascular diseases and cancer .

Table 2 presents findings related to cancer incidence and mortality associated with this compound:

StudyPopulationKey Findings
ATBC StudyMale smokers34% reduction in prostate cancer incidence
Long-term Follow-up29,092 participantsLower all-cause mortality associated with higher serum this compound levels

Dermatological Applications

Protection Against UV-Induced Damage

This compound is also utilized in dermatology for its protective effects against oxidative damage caused by ultraviolet (UV) radiation. A study demonstrated that topical application of this compound significantly increased antioxidant enzyme activity in skin tissues, providing protection against UV-induced oxidative stress .

Key findings include:

  • Increased Antioxidant Levels : Topical treatment raised levels of superoxide dismutase and glutathione peroxidase in the skin, enhancing the skin's defense against oxidative damage .
  • Reduction of Lipid Hydroperoxides : The treatment significantly decreased lipid hydroperoxide formation after UV exposure, indicating a protective effect against skin damage .

Mechanism of Action

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .

Comparison with Similar Compounds

Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.

Biological Activity

Alpha-tocopherol, a form of vitamin E, is recognized for its significant biological activities, primarily as an antioxidant and its role in cellular functions. This article delves into the various aspects of this compound's biological activity, including its mechanisms, effects on health, and findings from key studies.

Antioxidant Properties
this compound is a potent lipophilic antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals. Its ability to donate hydrogen atoms helps prevent lipid peroxidation, which is crucial in maintaining cellular integrity and function .

Gene Regulation
Research indicates that this compound may influence gene expression related to inflammation and cell proliferation. It has been shown to modulate the activity of several cytochrome P450 enzymes in the liver, impacting drug metabolism and detoxification processes . Additionally, studies suggest that this compound can enhance the expression of genes involved in antioxidant defense mechanisms .

Health Implications

Cancer Prevention
The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provides substantial evidence regarding the role of this compound in cancer prevention. Conducted with 29,133 male smokers, the study found that daily supplementation of 50 mg of this compound significantly reduced the incidence of prostate cancer by 32% compared to non-recipients . Conversely, beta-carotene supplementation was associated with an increased risk of lung cancer .

Cardiovascular Health
Epidemiological studies have linked higher dietary intake of this compound with reduced risk of cardiovascular diseases. The SENECA study indicated a 30-40% lower incidence of heart disease among individuals with high vitamin E intake from both diet and supplements . This protective effect is attributed to its antioxidant properties and potential anti-inflammatory actions.

ATBC Study Overview

  • Participants: 29,133 male smokers aged 50-69 years
  • Intervention: Daily supplementation of:
    • This compound (50 mg)
    • Beta-carotene (20 mg)
  • Duration: 5-8 years
  • Findings:
    • Prostate Cancer: 32% reduction in incidence among this compound recipients.
    • Lung Cancer: Increased incidence in beta-carotene group by 18% .

Biological Activity Assessment

A study evaluating the biological activity of various tocopherols found that:

  • d-alpha-tocopherol was rated at 80% activity compared to d,l-alpha-tocopheryl acetate set at 100%.
  • Other tocopherols displayed significantly lower activities, indicating the superior efficacy of this compound .

Data Table: Biological Activities of Tocopherols

Tocopherol TypeBiological Activity (%)
d,l-alpha-tocopheryl acetate100
d-alpha-tocopherol80
d-beta-tocopherol45
d-gamma-tocopherol13
d-delta-tocopherol<0.4

Q & A

Q. What advanced biomarkers differentiate this compound’s effects from other antioxidants?

  • Methodological Answer: Proteomic profiling (e.g., oxidized LDL receptors) and transcriptomic analysis (e.g., Nrf2 pathway genes) complement traditional markers. In comparative trials (e.g., this compound vs. Concord grape juice), differences in protein carbonyl reduction highlight isoform-specific mechanisms .

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